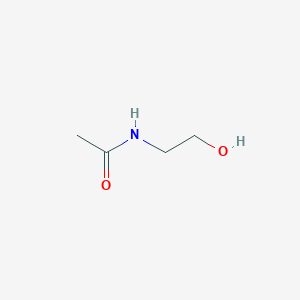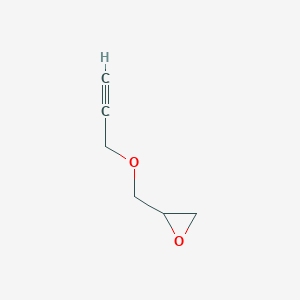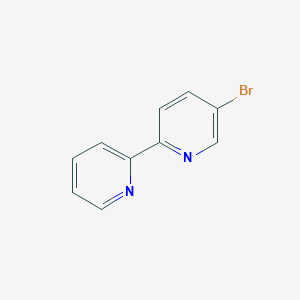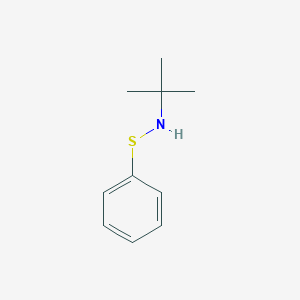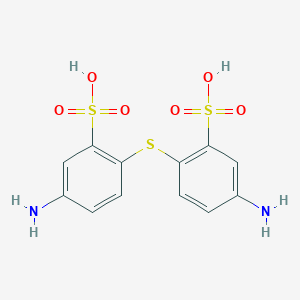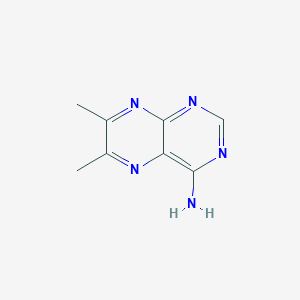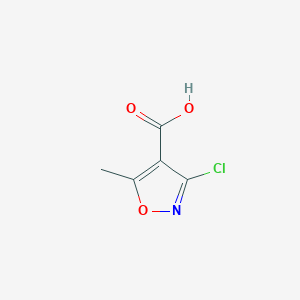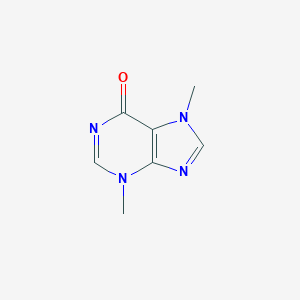
3,7-Dimethylhypoxanthine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dimethylhypoxanthine is a purine derivative that is commonly used in scientific research. It is a methylated form of hypoxanthine and is also known as 7-methylxanthine. This compound has several applications in the field of biochemistry and physiology, and its unique properties have made it a popular choice for many laboratory experiments.
Mecanismo De Acción
3,7-Dimethylhypoxanthine acts as a competitive inhibitor of adenosine receptors, which are involved in the regulation of several physiological processes. This compound has been shown to increase the levels of neurotransmitters such as dopamine and norepinephrine in the brain, which can lead to increased alertness and cognitive function.
Efectos Bioquímicos Y Fisiológicos
3,7-Dimethylhypoxanthine has several biochemical and physiological effects on the body. It has been shown to increase the levels of cyclic AMP (cAMP) in cells, which can lead to increased cell signaling and gene expression. It also has a mild diuretic effect, which can help to reduce water retention in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3,7-Dimethylhypoxanthine in laboratory experiments is its stability and solubility in water. It is also relatively inexpensive and easy to obtain. However, one limitation is that it can be difficult to distinguish between this compound and other xanthine derivatives in biological samples.
Direcciones Futuras
There are several potential future directions for research involving 3,7-Dimethylhypoxanthine. One area of interest is the study of its effects on the immune system, as it has been shown to have anti-inflammatory properties. Another area of interest is the development of new drugs based on the structure of this compound, which could have potential applications in the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential applications in various fields of research.
Métodos De Síntesis
3,7-Dimethylhypoxanthine can be synthesized using a variety of methods, including chemical synthesis and enzymatic methods. One of the most common methods is the chemical synthesis of hypoxanthine, followed by methylation with methyl iodide. Enzymatic methods involve the use of enzymes such as xanthine oxidase or methyltransferases to catalyze the reaction.
Aplicaciones Científicas De Investigación
3,7-Dimethylhypoxanthine has several applications in scientific research. It is commonly used as a standard reference compound in the analysis of purine compounds in biological samples. It is also used in the study of purine metabolism and the effects of caffeine on the body.
Propiedades
Número CAS |
19143-59-0 |
|---|---|
Nombre del producto |
3,7-Dimethylhypoxanthine |
Fórmula molecular |
C7H8N4O |
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
3,7-dimethylpurin-6-one |
InChI |
InChI=1S/C7H8N4O/c1-10-3-8-6-5(10)7(12)9-4-11(6)2/h3-4H,1-2H3 |
Clave InChI |
XKOHAPDAGMARLK-UHFFFAOYSA-N |
SMILES |
CN1C=NC2=C1C(=O)N=CN2C |
SMILES canónico |
CN1C=NC2=C1C(=O)N=CN2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(3-Aminopropoxy)ethoxy]ethanol](/img/structure/B93289.png)
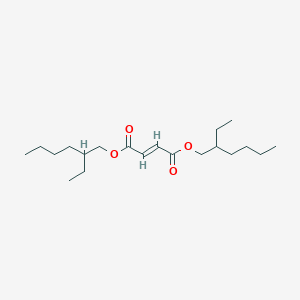
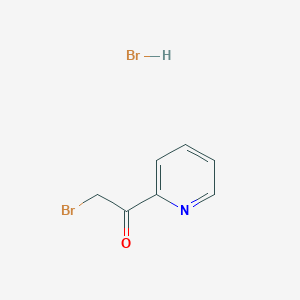
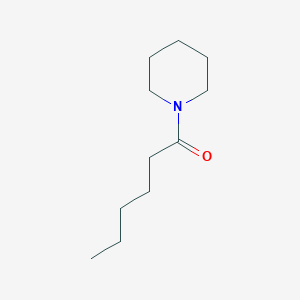
![Benzo[a]naphtho[8,1,2-cde]naphthacene](/img/structure/B93301.png)
![(NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine](/img/structure/B93305.png)
